![molecular formula C12H12ClNO2 B13172541 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyridine core substituted with a chlorine atom and a methylbutanone group
Vorbereitungsmethoden
The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-c]pyridine core, followed by chlorination and subsequent attachment of the methylbutanone group. The reaction conditions often include the use of reagents such as phosphorus oxychloride for chlorination and organometallic reagents for the introduction of the methylbutanone moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes.
Vergleich Mit ähnlichen Verbindungen
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one can be compared with other similar compounds, such as:
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one: This compound has a similar core structure but differs in the length and substitution of the side chain.
4-Chloro-3-(pyridin-2-yl)aniline: This compound features a pyridine ring substituted with a chlorine atom and an aniline group, differing in the heterocyclic core and functional groups.
(4-Chloro-pyridin-2-yl)-methanol: This compound has a pyridine ring with a chlorine atom and a methanol group, differing in the functional groups attached to the core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H12ClNO2/c1-3-7(2)11(15)10-6-8-9(16-10)4-5-14-12(8)13/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
VGLXSLMDFOFMOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C1=CC2=C(O1)C=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


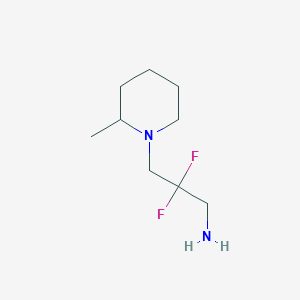
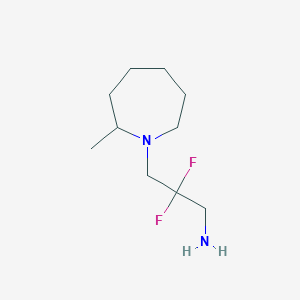
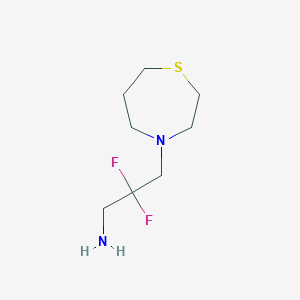
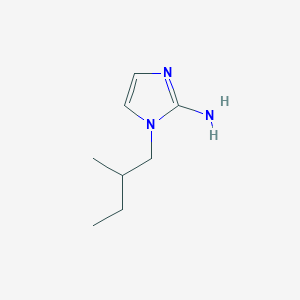
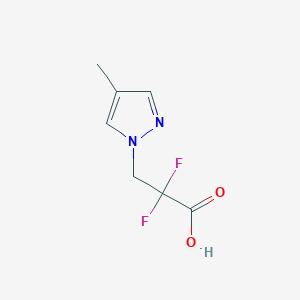

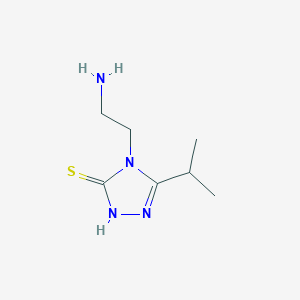
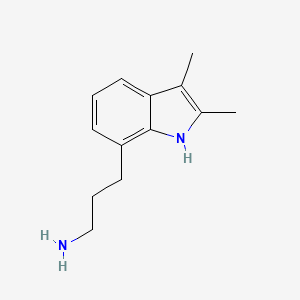
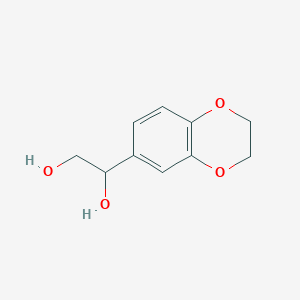

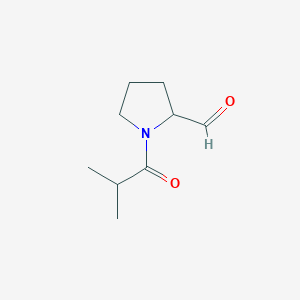
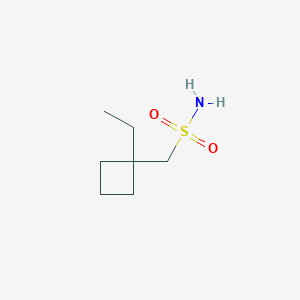
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
